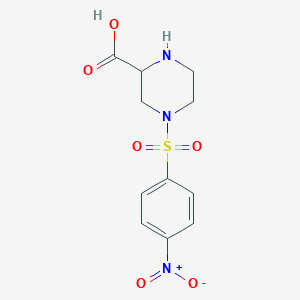
4-(4-Nitrophenyl)sulfonyl-piperazine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Nitrophenyl)sulfonyl-piperazine-2-carboxylic acid is a specialty compound used primarily in proteomics research. It has the molecular formula C11H13N3O6S and a molecular weight of 315.3 . This compound is known for its unique structure, which includes a piperazine ring substituted with a nitrophenyl group and a sulfonyl group, making it a valuable tool in various scientific applications.
Méthodes De Préparation
The synthesis of 4-(4-Nitrophenyl)sulfonyl-piperazine-2-carboxylic acid involves several steps:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines.
Deprotection and selective intramolecular cyclization: The protected piperazines are then deprotected using PhSH, followed by selective intramolecular cyclization to form the final product.
Analyse Des Réactions Chimiques
4-(4-Nitrophenyl)sulfonyl-piperazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation and reduction: The nitrophenyl group can undergo redox reactions, altering the compound’s electronic properties.
Substitution reactions: The sulfonyl and carboxylic acid groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents and conditions: Typical reagents include sulfonium salts, DBU, and PhSH, with reactions often conducted under basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the piperazine ring or the substituent groups.
Applications De Recherche Scientifique
4-(4-Nitrophenyl)sulfonyl-piperazine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is employed in proteomics research to study protein interactions and modifications.
Mécanisme D'action
The mechanism by which 4-(4-Nitrophenyl)sulfonyl-piperazine-2-carboxylic acid exerts its effects involves interactions with molecular targets such as proteins and enzymes. The nitrophenyl and sulfonyl groups can form specific interactions with amino acid residues, influencing protein structure and function. The piperazine ring provides a scaffold for these interactions, facilitating the study of complex biochemical pathways .
Comparaison Avec Des Composés Similaires
4-(4-Nitrophenyl)sulfonyl-piperazine-2-carboxylic acid can be compared with other piperazine derivatives, such as:
Trimetazidine: Used in the treatment of angina, it has a different substitution pattern on the piperazine ring.
Ranolazine: Another anti-anginal drug with a distinct chemical structure.
Befuraline: An antidepressant with a piperazine core but different substituents.
Propriétés
Formule moléculaire |
C11H13N3O6S |
|---|---|
Poids moléculaire |
315.30 g/mol |
Nom IUPAC |
4-(4-nitrophenyl)sulfonylpiperazine-2-carboxylic acid |
InChI |
InChI=1S/C11H13N3O6S/c15-11(16)10-7-13(6-5-12-10)21(19,20)9-3-1-8(2-4-9)14(17)18/h1-4,10,12H,5-7H2,(H,15,16) |
Clé InChI |
GLNRBIKEUMLHLH-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC(N1)C(=O)O)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


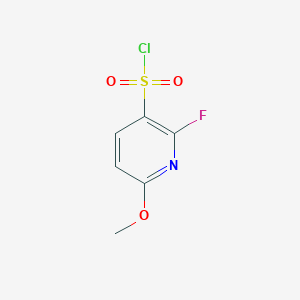
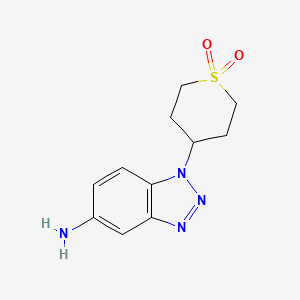
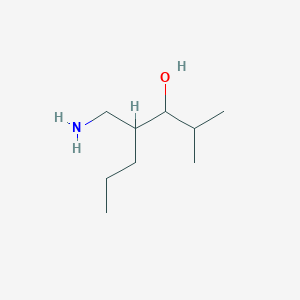

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(hydroxymethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13560088.png)
![2-Amino-8-chloro[1,2,4]triazolo[1,5-a]pyridine-6-methanol](/img/structure/B13560092.png)

![Tert-butyl ((6-aminospiro[3.3]heptan-2-YL)methyl)carbamate hydrochloride](/img/structure/B13560098.png)
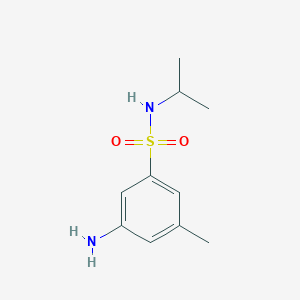
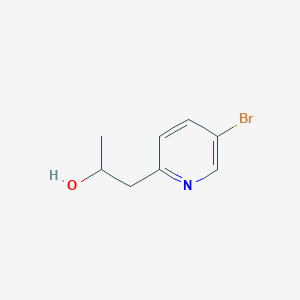
![[3-Fluoro-2-(4-methoxypiperidin-1-yl)phenyl]methanol](/img/structure/B13560123.png)
![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-azaspiro[3.4]octane hydrochloride](/img/structure/B13560124.png)
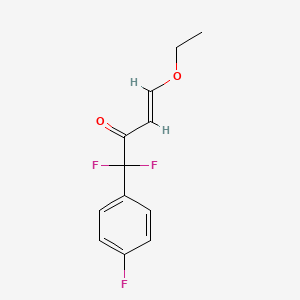
![2-(iodomethyl)-2H,3H-thieno[3,4-b][1,4]dioxine](/img/structure/B13560142.png)
